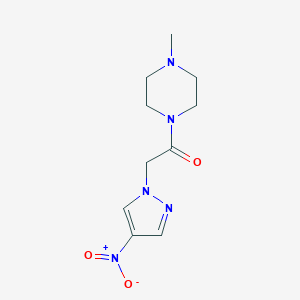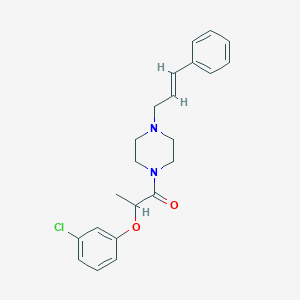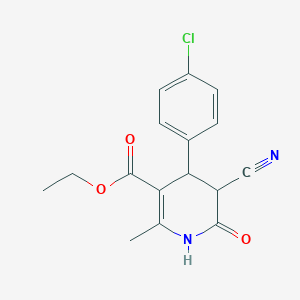![molecular formula C18H18N2O6S B259511 Ethyl 7-hydroxy-2-[(4-nitrobenzoyl)amino]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate](/img/structure/B259511.png)
Ethyl 7-hydroxy-2-[(4-nitrobenzoyl)amino]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Ethyl 7-hydroxy-2-[(4-nitrobenzoyl)amino]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate, also known as EHT 1864, is a small molecule inhibitor that has been extensively studied for its therapeutic potential in cancer treatment. This compound belongs to the class of benzothiophene derivatives and has shown promising results in preclinical studies.
Wirkmechanismus
Ethyl 7-hydroxy-2-[(4-nitrobenzoyl)amino]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate 1864 inhibits the activity of Rho GTPases by binding to their active site and preventing the exchange of GDP for GTP. This leads to the inactivation of Rho GTPases and a decrease in downstream signaling pathways that are involved in cancer cell migration and invasion.
Biochemical and Physiological Effects:
This compound 1864 has been shown to have several biochemical and physiological effects. In vitro studies have demonstrated that this compound 1864 inhibits the activity of Rho GTPases in a dose-dependent manner. This inhibition leads to a decrease in cancer cell migration and invasion. Additionally, this compound 1864 has been shown to induce apoptosis in cancer cells, which is a programmed cell death mechanism that is important for the elimination of damaged or abnormal cells.
Vorteile Und Einschränkungen Für Laborexperimente
One of the advantages of using Ethyl 7-hydroxy-2-[(4-nitrobenzoyl)amino]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate 1864 in lab experiments is its specificity for Rho GTPases. This allows researchers to study the specific effects of Rho GTPase inhibition on cancer cell migration and invasion. However, one of the limitations of using this compound 1864 is its potential toxicity. In vitro studies have shown that high concentrations of this compound 1864 can be cytotoxic to normal cells, which may limit its therapeutic potential.
Zukünftige Richtungen
There are several future directions for the study of Ethyl 7-hydroxy-2-[(4-nitrobenzoyl)amino]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate 1864. One area of research is the development of more potent and specific inhibitors of Rho GTPases. Additionally, researchers are exploring the use of this compound 1864 in combination with other cancer therapies to enhance its therapeutic potential. Finally, there is a need for in vivo studies to evaluate the efficacy and safety of this compound 1864 in animal models of cancer.
Synthesemethoden
The synthesis of Ethyl 7-hydroxy-2-[(4-nitrobenzoyl)amino]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate 1864 involves a multi-step process that starts with the reaction of 2-aminothiophene with ethyl acetoacetate to form 2-ethylthio-4H-benzo[d][1,3]thiazin-4-one. The resulting compound is then treated with nitric acid to introduce a nitro group at the 4-position of the benzene ring. The final step involves the reaction of the nitro compound with 4-aminobenzoic acid and subsequent esterification to form this compound 1864.
Wissenschaftliche Forschungsanwendungen
Ethyl 7-hydroxy-2-[(4-nitrobenzoyl)amino]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate 1864 has been extensively studied for its potential therapeutic applications in cancer treatment. In vitro studies have shown that this compound 1864 inhibits the activity of Rho GTPases, which are key regulators of cell migration and invasion. This inhibition leads to a decrease in cancer cell migration and invasion, which are critical steps in the metastatic process.
Eigenschaften
Molekularformel |
C18H18N2O6S |
|---|---|
Molekulargewicht |
390.4 g/mol |
IUPAC-Name |
ethyl 7-hydroxy-2-[(4-nitrobenzoyl)amino]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate |
InChI |
InChI=1S/C18H18N2O6S/c1-2-26-18(23)14-12-4-3-5-13(21)15(12)27-17(14)19-16(22)10-6-8-11(9-7-10)20(24)25/h6-9,13,21H,2-5H2,1H3,(H,19,22) |
InChI-Schlüssel |
MBYWAZLPPWIZGL-UHFFFAOYSA-N |
SMILES |
CCOC(=O)C1=C(SC2=C1CCCC2O)NC(=O)C3=CC=C(C=C3)[N+](=O)[O-] |
Kanonische SMILES |
CCOC(=O)C1=C(SC2=C1CCCC2O)NC(=O)C3=CC=C(C=C3)[N+](=O)[O-] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.






![5-{[6-Tert-butyl-3-(methoxycarbonyl)-4,5,6,7-tetrahydro-1-benzothien-2-yl]amino}-5-oxopentanoic acid](/img/structure/B259438.png)


![spiro[3H-[1]benzothiolo[3,2-b]pyran-2,3'-cyclohexane]-1',4-dione](/img/structure/B259444.png)
![4-[(diethylamino)sulfonyl]-N-(2-phenylethyl)-2-thiophenecarboxamide](/img/structure/B259445.png)
![6-Amino-4-(2,3-dichlorophenyl)-3-(trifluoromethyl)-2,4-dihydropyrano[2,3-c]pyrazole-5-carbonitrile](/img/structure/B259447.png)
![ethyl (2Z)-5-amino-6-cyano-7-(5-methylfuran-2-yl)-2-[(5-methylfuran-2-yl)methylidene]-3-oxo-2,3-dihydro-7H-[1,3]thiazolo[3,2-a]pyridine-8-carboxylate](/img/structure/B259448.png)



